molecular formula C23H29N5O5 B12362320 E3 Ligase Ligand-linker Conjugate 52

E3 Ligase Ligand-linker Conjugate 52

Cat. No.: B12362320
M. Wt: 455.5 g/mol
InChI Key: WQRUAOLAIJHSMR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Ubiquitin-Proteasome System (UPS) Manipulation

The journey to therapeutically harness the Ubiquitin-Proteasome System (UPS) began with fundamental discoveries about its biological role. The UPS is the primary mechanism in eukaryotic cells for degrading intracellular proteins, playing a vital role in maintaining protein homeostasis and regulating numerous cellular processes, including cell cycle progression, signal transduction, and removal of misfolded or damaged proteins. frontiersin.orgnih.govnih.gov

Initially, the UPS was thought to be primarily involved in cellular housekeeping. However, research in the late 20th century revealed its highly specific and regulated nature, mediated by a cascade of enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. tandfonline.comyoutube.com The E3 ligases, of which there are over 600 in humans, provide substrate specificity, making them key to the system's precision. researchgate.net

Early therapeutic strategies focused on inhibiting the proteasome itself. This led to the development of drugs like Bortezomib, a proteasome inhibitor used in cancer therapy, which demonstrated that manipulating the UPS was a viable clinical approach. nih.gov However, proteasome inhibition is a blunt instrument, affecting the degradation of numerous proteins and leading to significant side effects.

A more refined approach emerged with the concept of hijacking the UPS to degrade specific proteins of interest. The first proof-of-concept for a bifunctional degrader molecule, or PROTAC, was reported in 2001. frontiersin.orgnih.gov These early PROTACs used peptide-based ligands to recruit an E3 ligase to a target protein. frontiersin.org A major breakthrough occurred with the development of small-molecule, non-peptidic ligands for E3 ligases like von Hippel-Lindau (VHL) and cereblon (CRBN), which paved the way for drug-like PROTACs with improved cell permeability and pharmacological properties. nih.govnih.govrsc.org

Mechanistic Foundations of Targeted Protein Degradation by Bifunctional Molecules

Bifunctional degraders, such as PROTACs, are heterobifunctional molecules designed with three key components: a ligand that binds to a specific protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govfrontiersin.org

The mechanism of action is event-driven and catalytic:

Ternary Complex Formation : Inside the cell, the PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary POI-PROTAC-E3 ligase complex. nih.govresearchgate.net

Ubiquitination : The formation of this ternary complex allows the E3 ligase to transfer ubiquitin—a small regulatory protein—from a charged E2 enzyme to surface-exposed lysine (B10760008) residues on the POI. researchgate.net This process is repeated to form a polyubiquitin (B1169507) chain. researchgate.net

Proteasomal Degradation : The polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. tandfonline.comnih.gov The proteasome recognizes, unfolds, and degrades the tagged POI into small peptides.

Recycling : The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules. nih.govresearchgate.net

This mechanism offers several advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable" and the potential for more profound and durable pharmacological effects. youtube.com

Role of E3 Ligase Ligand-Linker Conjugates as Core Components in Degradation Strategies

E3 Ligase Ligand : The choice of E3 ligase is crucial. Ligands for VHL and CRBN are the most widely used due to their well-understood binding modes, favorable physicochemical properties, and broad tissue expression. nih.govresearchgate.net The ligand must bind its E3 ligase with high affinity and specificity to ensure efficient recruitment. nih.gov

Linker : The linker is not merely a passive connector; it plays a dynamic role in the degrader's function. Its length, rigidity, and chemical composition are critical design parameters that influence:

Ternary Complex Stability : The linker's geometry must allow for the optimal orientation of the POI and E3 ligase, facilitating favorable protein-protein interactions that stabilize the ternary complex.

Physicochemical Properties : The linker significantly impacts the degrader's solubility, cell permeability, and metabolic stability, all of which are key to its drug-like potential. Common linker types include polyethylene (B3416737) glycol (PEG) and alkyl chains. jenkemusa.com

The interplay between the E3 ligase ligand and the linker is essential for creating a degrader with high potency and selectivity.

Data Tables

The following tables provide representative data for common components used in the construction of E3 ligase ligand-linker conjugates.

Table 1: Properties of Widely Used E3 Ligase Ligands This table is for illustrative purposes and showcases typical ligands, not the specific "Conjugate 52."

E3 Ligase LigandTarget E3 LigaseBinding Affinity (Kd)Key Features
VH032 derivative von Hippel-Lindau (VHL)~190 nMBinds to the substrate recognition subunit of the VHL E3 ligase. researchgate.netnih.gov
Pomalidomide Cereblon (CRBN)~2.5 µMAn immunomodulatory drug repurposed as a CRBN ligand. frontiersin.orgglpbio.com
Thalidomide Cereblon (CRBN)~1.8 µMThe parent compound of pomalidomide, also used to recruit CRBN. glpbio.com

Table 2: Common Linker Types in PROTAC Design This table is for illustrative purposes and showcases typical linkers, not the specific "Conjugate 52."

Linker TypeCommon CompositionKey PropertiesPrimary Function
PEG Linkers Repetitive ethylene (B1197577) glycol unitsHydrophilic, flexibleEnhances solubility and cell permeability. jenkemusa.com
Alkyl Linkers Simple carbon chainsHydrophobic, stableProvides stable connectivity and conformational flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[1-(2-hydroxyethyl)azetidin-3-yl]methyl]piperazin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C23H29N5O5/c29-10-9-26-13-15(14-26)12-25-5-7-27(8-6-25)16-1-2-17-18(11-16)23(33)28(22(17)32)19-3-4-20(30)24-21(19)31/h1-2,11,15,19,29H,3-10,12-14H2,(H,24,30,31)

InChI Key

WQRUAOLAIJHSMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CN(C5)CCO

Origin of Product

United States

Structural Elucidation and Rational Design Principles of E3 Ligase Ligand Linker Conjugates

E3 Ubiquitin Ligase Recruitment Modules

The efficacy of a PROTAC is fundamentally dependent on its ability to recruit an E3 ubiquitin ligase. The ligand portion of the conjugate dictates this interaction, and its characteristics are paramount to the subsequent degradation of the target protein.

VHL Ligand-Linker Conjugate 15 is designed to engage the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the CRL2^VHL^ complex. nih.gov The VHL ligand component of this conjugate is a synthetic, non-peptidic small molecule designed to mimic the binding of the hypoxia-inducible factor 1α (HIF-1α), the natural substrate of VHL. rsc.org The rational design of such ligands involves creating a molecule that can fit into the substrate recognition pocket of VHL, thereby facilitating the recruitment of the entire E3 ligase complex. nih.gov

Structural studies of similar VHL ligands have revealed key interactions within the binding pocket. These interactions typically involve hydrogen bonds and hydrophobic contacts that ensure a high-affinity and specific association. The design of these ligands is a critical aspect of PROTAC development, as the affinity of the ligand for the E3 ligase can influence the stability and efficiency of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. mdpi.com

Compound Recruited E3 Ligase Binding Domain Key Interactions
VHL Ligand-Linker Conjugate 15von Hippel-Lindau (VHL)Substrate recognition pocketMimics HIF-1α binding, involves hydrogen bonds and hydrophobic contacts

This table summarizes the E3 ligase recruitment module of VHL Ligand-Linker Conjugate 15.

While VHL is a commonly recruited E3 ligase, the broader landscape of PROTAC development encompasses a variety of E3 ligase ligands. The choice of E3 ligase can be influenced by its tissue-specific expression, cellular localization, and potential to avoid resistance mechanisms. Other E3 ligases that have been successfully targeted include Cereblon (CRBN), MDM2, and IAPs. medchemexpress.com

The chemical space of VHL ligands themselves is also diverse. Researchers have developed a range of VHL-binding moieties with varying affinities and physicochemical properties. This diversity allows for the fine-tuning of PROTACs for specific applications. For instance, modifications to the core VHL ligand can alter its binding kinetics and selectivity, which in turn affects the degradation profile of the resulting PROTAC. mdpi.com The development of extensive libraries of E3 ligase ligand-linker conjugates, including various VHL-based constructs, provides researchers with a toolkit to systematically explore the optimal E3 ligase engagement for a given target protein. enamine.net

The exploration for novel E3 ligase ligands is an active area of research. While VHL and CRBN are the most utilized, the human genome encodes over 600 E3 ligases, presenting a vast and largely untapped resource for targeted protein degradation. The development of ligands for these alternative E3 ligases could expand the scope of PROTAC technology, potentially enabling the degradation of a wider range of target proteins and overcoming limitations of current systems. mdpi.com

The process of developing novel E3 ligase ligands often involves high-throughput screening and structure-based drug design. The goal is to identify small molecules that can bind with high affinity and specificity to a particular E3 ligase, and which can be readily incorporated into a PROTAC construct. The successful identification and validation of new E3 ligase ligands will be crucial for the continued advancement of the PROTAC field. nih.gov

Linker Chemistry and Architecture in Conjugate Design

The linker in VHL Ligand-Linker Conjugate 15 is a PROTAC linker designed to connect the VHL ligand to a warhead that will bind the target protein. medchemexpress.combiocat.com The length of the linker is a critical parameter that must be optimized for each target protein. A linker that is too short may sterically hinder the formation of a stable ternary complex, while a linker that is too long may lead to unproductive binding modes.

The composition of the linker also plays a significant role. Linkers can be composed of various chemical motifs, including polyethylene (B3416737) glycol (PEG) chains, alkyl chains, and more rigid structures. The choice of linker composition can affect the solubility, cell permeability, and metabolic stability of the PROTAC. Flexible linkers, such as PEG, can allow for more conformational freedom, which may be advantageous for the formation of the ternary complex.

Linker Property Influence on PROTAC Activity
Length Affects the distance between the E3 ligase and target protein, influencing ternary complex formation.
Rigidity Can impact the conformational flexibility of the PROTAC, potentially pre-organizing it for binding.
Composition Influences physicochemical properties such as solubility, permeability, and metabolic stability.

This table outlines the key influences of linker properties on the efficacy of PROTACs derived from conjugates like VHL Ligand-Linker Conjugate 15.

The points at which the linker is attached to the E3 ligase ligand and the target protein-binding moiety are crucial for the activity of the PROTAC. These attachment points must be chosen carefully to ensure that the binding of both ligands is not compromised. In the case of VHL ligands, the linker is typically attached at a position that does not interfere with the key interactions required for binding to the VHL protein. mdpi.com

Furthermore, the stereochemistry of the linker and its attachment points can have a significant impact on the three-dimensional structure of the PROTAC and its ability to induce the formation of a productive ternary complex. Even subtle changes in stereochemistry can lead to dramatic differences in degradation efficacy. Therefore, the precise spatial arrangement of the E3 ligase ligand and the target-binding ligand, as dictated by the linker, is a key determinant of PROTAC activity.

Design Strategies for Modulating Linker-Mediated Interactions

The design of the linker component in an E3 ligase ligand-linker conjugate is a critical determinant of the resulting PROTAC's activity. The linker's role extends beyond merely connecting the E3 ligase ligand and the protein of interest (POI) ligand; it actively participates in and modulates the interactions within the ternary complex. Key strategies in linker design focus on several aspects:

Length and Flexibility: The length of the linker is a fundamental parameter that dictates the distance between the E3 ligase and the POI. This distance must be optimized to allow for a productive ubiquitination event. Linkers are often composed of polyethylene glycol (PEG) units, alkyl chains, or a combination of both to achieve varying lengths and degrees of flexibility. medchemexpress.com

Rigidity and Conformational Control: Introducing rigid elements, such as cyclic structures or aromatic rings, into the linker can restrict its conformational freedom. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing potency.

Attachment Points: The points at which the linker is attached to both the E3 ligase ligand and the POI ligand are crucial. These "exit vectors" must be chosen carefully to avoid disrupting the binding of either ligand to its respective protein. nih.govresearchgate.net The selection of appropriate attachment points is guided by the co-crystal structures of the ligands bound to their target proteins.

Target Protein of Interest (POI) Ligand Integration

The integration of a ligand for the target protein of interest is the final step in assembling a functional PROTAC from an E3 ligase ligand-linker conjugate.

Principles of POI Ligand Selection for Inducing Proximity

The choice of the POI ligand is governed by several key principles to ensure the effective induction of proximity between the POI and the E3 ligase:

Binding Affinity and Specificity: The ligand should exhibit sufficient affinity for the target protein to ensure its recruitment into the ternary complex. While high affinity is generally desirable, it is not always the sole determinant of PROTAC efficacy. The ligand must also be specific for the intended POI to avoid off-target degradation.

Availability of an Attachment Point: A suitable solvent-exposed position on the POI ligand is necessary for the attachment of the linker without significantly compromising its binding to the POI. This often requires medicinal chemistry efforts to identify and validate appropriate "exit vectors." nih.gov

Formation of a Productive Ternary Complex: The ultimate goal is to form a POI-PROTAC-E3 ligase complex that is competent for ubiquitination. The selected POI ligand, in conjunction with the linker and E3 ligase ligand, must orient the POI in a way that exposes lysine (B10760008) residues on its surface to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Optimization of POI Ligand Engagement within Conjugate Structures

Once a POI ligand is selected, its engagement within the final PROTAC conjugate often requires further optimization. This involves a cyclical process of design, synthesis, and biological evaluation:

Linker Optimization: As discussed previously, the nature and attachment point of the linker are iteratively optimized in conjunction with the POI ligand to achieve the most effective ternary complex formation and subsequent degradation.

Biophysical and Structural Studies: Techniques such as X-ray crystallography and cryogenic electron microscopy (cryo-EM) can provide detailed structural insights into how the PROTAC mediates the interaction between the POI and the E3 ligase. This information is invaluable for rational design and optimization.

Molecular and Cellular Mechanisms of E3 Ligase Ligand Linker Conjugate Function

Ternary Complex Formation and Stabilization Dynamics

The cornerstone of the activity of MZ1 is the formation of a stable ternary complex, consisting of the MZ1 molecule, the VHL E3 ligase, and the target protein, BRD4. The dynamics of this complex are critical to the efficiency and selectivity of the degradation process.

The formation of the VHL-MZ1-BRD4 ternary complex has been extensively studied using a variety of biophysical techniques. Isothermal titration calorimetry (ITC) has been employed to measure the binding affinities of MZ1 to its individual protein partners and the cooperativity of ternary complex formation. Surface plasmon resonance (SPR) has also been utilized to determine the kinetics of binding and dissociation. Furthermore, fluorescence polarization assays have provided valuable data on the binding interactions in solution.

Interactive Data Table: Biophysical Parameters of MZ1-Induced Complex Formation

Interacting Molecules Technique Parameter Value
MZ1 and VHL ITC Kd ~180 nM
MZ1 and BRD4BD2 ITC Kd ~33 nM
VHL-MZ1-BRD4BD2 ITC Cooperativity (α) ~5

Ubiquitination Cascade Modulation by E3 Ligase Ligand-Linker Conjugates

Once the ternary complex is formed, it must effectively engage the ubiquitination machinery to mediate the transfer of ubiquitin to the target protein.

The VHL E3 ligase, as part of the Cul2-RING E3 ligase complex, recruits an E2 ubiquitin-conjugating enzyme that is "charged" with ubiquitin. The formation of the VHL-MZ1-BRD4 ternary complex positions the recruited E2 enzyme in close proximity to the BRD4 substrate. This induced proximity is crucial for the efficient transfer of ubiquitin from the E2 to BRD4. The specific E2 enzymes recruited by the VHL complex play a role in determining the nature of the subsequent ubiquitin chain.

The transfer of ubiquitin to the target protein occurs on specific lysine (B10760008) residues. The geometry of the ternary complex, dictated by the structure of the PROTAC and the interacting surfaces of the E3 ligase and the target protein, influences which lysine residues on the substrate are accessible to the catalytic site of the E2 enzyme. This can result in a specific "ubiquitination barcode" on the target protein. For proteasomal degradation, the formation of a polyubiquitin (B1169507) chain, typically linked through lysine 48 (K48) of ubiquitin, is required. The VHL E3 ligase complex is known to catalyze the formation of these K48-linked polyubiquitin chains on its substrates, marking them for recognition and degradation by the 26S proteasome.

Regulation of Ubiquitin Transfer Efficiency

The efficiency of ubiquitin transfer from the E2 conjugating enzyme to the substrate (the target protein) is a critical determinant of a conjugate's degradation potency and is not solely dependent on the formation of a stable ternary complex. elifesciences.org Several factors, including the specific E3 ligase recruited, the nature of the linker, and the dynamics of the ternary complex, intricately regulate this process. acs.orgnih.govacs.org

The choice of E3 ligase is fundamental, as different ligases exhibit distinct activities and are expressed at varying levels across different cell types. nih.gov For instance, conjugates employing ligases like Cereblon (CRBN) or Von Hippel-Lindau (VHL) have been extensively studied, and their efficiency can be modulated by the specific ligands used to engage them. nih.govnih.gov Research has shown that even low-affinity E3 ligase ligands can lead to potent degradation, suggesting that binding affinity alone does not dictate efficiency. nih.gov

The linker connecting the two ligand heads plays a crucial role that extends beyond simply bridging the proteins. acs.org Its length, composition, and attachment points significantly influence the geometry and stability of the resulting ternary complex. acs.orgacs.org This geometry dictates the relative orientation of the E3 ligase's active site and the available lysine residues on the target protein's surface. An optimal orientation is required for efficient transfer of ubiquitin from the E2 enzyme, which is bound to the E3 ligase, to the target. elifesciences.orgnih.gov Molecular dynamics simulations have shown that linker properties can affect the conformational flexibility of the ternary complex, with certain conformations being more favorable for ubiquitination than others. acs.orgacs.org

Furthermore, the process of ubiquitination itself can be self-regulatory. E3 ligases can undergo auto-ubiquitination, which can modulate their activity or stability. nih.gov The type of polyubiquitin chain assembled on the target protein also matters; chains linked via lysine 48 (K48) are the canonical signal for proteasomal degradation. embopress.orgnih.govcam.ac.uk The efficiency of building these specific chain types is influenced by the E2/E3 enzyme pair recruited by the conjugate. youtube.com

Table 1: Factors Influencing Ubiquitin Transfer Efficiency by E3 Ligase Conjugates

Regulatory Factor Mechanism of Action Example from Research Reference
E3 Ligase Selection Determines cellular availability and intrinsic catalytic activity.PROTACs using VHL, CRBN, or IAP ligands show different degradation profiles for CDK4/6, highlighting the importance of the E3 ligase choice. nih.gov
Linker Composition & Length Influences the geometry, stability, and dynamics of the ternary complex, affecting the positioning of the target's lysines relative to the E2~ubiquitin active site.Studies on BTK-PROTACs showed that linker length significantly impacts the formation of stable ternary complex conformations necessary for degradation. acs.org
Ternary Complex Dynamics The stability and cooperativity of the ternary complex are crucial, but not always directly correlated with degradation. Dynamic "productive" conformations are key.Atomistic molecular dynamics simulations of BRD4-targeting PROTACs revealed that complex dynamics, not just stability, determine degradation potency. elifesciences.org
Target Lysine Accessibility The availability and solvent exposure of lysine residues on the target protein surface are necessary for ubiquitination to occur.The catalytic mechanism requires an isopeptide bond to form between ubiquitin and a lysine residue on the substrate. nih.gov
E2 Enzyme Compatibility The specific E2 conjugating enzyme recruited by the E3 ligase affects the type and length of the polyubiquitin chain assembled.Different E2 enzymes can preferentially assemble specific polyubiquitin chain linkages (e.g., K48 vs. K63), which have different downstream fates. youtube.com

Proteasomal Degradation Pathways Induced by Conjugates

Once a target protein is polyubiquitinated, it is directed to the 26S proteasome for degradation. youtube.com This process involves recognition of the ubiquitin signal, deubiquitination, unfolding of the substrate, and ultimately, its proteolysis into small peptides. youtube.com

Recognition of Polyubiquitinated Substrates by the 26S Proteasome

The 26S proteasome is a large, multi-subunit complex responsible for degrading the majority of intracellular proteins in eukaryotes. nih.gov It does not typically recognize unmodified proteins but specifically identifies those tagged with a polyubiquitin chain. embopress.org The canonical signal for proteasomal degradation is a chain of at least four ubiquitin molecules linked through their lysine 48 (K48) residues. embopress.orgcam.ac.uknih.gov

The recognition is primarily handled by the 19S regulatory particle of the proteasome, which contains several intrinsic ubiquitin receptors, including Rpn1, Rpn10, and Rpn13. nih.govnih.gov These receptors have ubiquitin-binding domains (UBDs) that can engage with the polyubiquitin chain on the condemned protein. nih.govresearchgate.net In addition to these intrinsic receptors, shuttle factors (e.g., Rad23, Dsk2) can also bind to polyubiquitinated substrates in the cytoplasm and deliver them to the proteasome. nih.govnih.gov

The specificity for K48-linked chains helps to distinguish proteasomal substrates from proteins modified with other ubiquitin chain types, such as K63-linked chains, which are typically involved in non-proteolytic signaling pathways like DNA repair and endocytosis. embopress.orgnih.gov

Mechanisms of Proteasomal Processing and Degradation Turnovers

Following recognition and binding to the 19S particle, the degradation process unfolds in a series of steps. First, deubiquitinating enzymes (DUBs) associated with the proteasome cleave the polyubiquitin chain from the substrate. nih.gov This allows the ubiquitin monomers to be recycled for future use. youtube.com

Next, the substrate protein, which is typically in a folded state, must be unfolded to enter the narrow channel of the 20S core particle, where the proteolytic active sites reside. embopress.orgyoutube.com This unfolding process is an energy-dependent step driven by a ring of six ATPases within the 19S particle. youtube.com These ATPases use the energy from ATP hydrolysis to exert a mechanical force that unfolds the substrate and translocates it into the 20S core. youtube.com

Inside the 20S core, the unfolded polypeptide chain is cleaved into small peptides, typically 3 to 24 amino acids in length, by multiple protease active sites with different specificities (caspase-like, trypsin-like, and chymotrypsin-like). nih.gov These peptides are then released into the cytoplasm, where they are further broken down into individual amino acids.

A key feature of E3 ligase ligand-linker conjugates is their catalytic mode of action. researchgate.net After facilitating the ubiquitination of one target protein molecule, the conjugate is released and can engage another target and E3 ligase, initiating a new cycle of degradation. youtube.com This ability to act iteratively allows a substoichiometric amount of the conjugate to induce the degradation of a large number of target protein molecules, contributing to its high potency. nih.gov

Non-Proteasomal Degradation Pathways

While the ubiquitin-proteasome system is the primary mechanism harnessed by most E3 ligase conjugates, alternative degradation pathways exist within the cell and are being explored for targeted protein degradation. nih.gov The main alternative is the autophagy-lysosome pathway, which is responsible for degrading long-lived proteins, protein aggregates, and entire organelles. nih.gov

Technologies such as Autophagy-Targeting Chimeras (AUTACs) and Lysosome-Targeting Chimeras (LYTACs) are being developed to hijack this system. nih.gov These approaches are distinct from classical PROTACs as they aim to deliver targets to the lysosome for degradation, rather than the proteasome. This can be particularly useful for degrading targets that are not amenable to proteasomal degradation, such as extracellular proteins or protein aggregates. nih.gov

Additionally, some research has pointed towards the possibility of ubiquitin-independent proteasomal degradation. nih.gov Certain proteins can be recognized and degraded by the proteasome without prior ubiquitination, often through intrinsically disordered regions that can engage the proteasome directly. nih.gov While most current E3 ligase conjugates rely on the canonical ubiquitin-dependent pathway, the existence of these alternative routes suggests future possibilities for designing novel protein-degrading molecules that may bypass the need for E3 ligase engagement altogether. nih.gov

Advanced Methodologies for Investigating E3 Ligase Ligand Linker Conjugates

Biochemical and Cell-Based Assays for Functional Characterization

A suite of sophisticated biochemical and cell-based assays is essential to elucidate the functional characteristics of E3 ligase ligand-linker conjugates like Conjugate 52. These assays provide critical data on the conjugate's ability to engage its target E3 ligase and induce the degradation of a target protein when incorporated into a PROTAC.

Quantitative Proteomics and Mass Spectrometry for Degradation Profiling

Quantitative proteomics, primarily employing mass spectrometry, stands as a powerful tool to profile the degradation of proteins upon treatment with a PROTAC incorporating Conjugate 52. This unbiased approach allows for a global view of protein level changes within the cell, confirming the selective degradation of the intended target and identifying any potential off-target effects.

In a typical experiment, cells are treated with a PROTAC containing Conjugate 52, and the proteome is subsequently analyzed. The data below illustrates a representative outcome of a quantitative proteomics study.

ProteinLog2 Fold Change (PROTAC vs. Vehicle)p-value
Target Protein X-3.50.0001
Protein A-0.20.68
Protein B0.10.85
VHL0.050.92

The table demonstrates the specific and significant downregulation of Target Protein X, while the levels of other proteins and the E3 ligase VHL remain largely unchanged, indicating high selectivity of the PROTAC.

Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (NanoBRET) for Target and E3 Ligase Engagement

Confirming that the E3 ligase ligand-linker conjugate engages its intended E3 ligase within the complex cellular environment is crucial. The Cellular Thermal Shift Assay (CETSA) and Bioluminescence Resonance Energy Transfer (NanoBRET) are two prominent methods for verifying target engagement in live cells.

CETSA assesses the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of the E3 ligase in the presence of the conjugate indicates direct binding.

NanoBRET is a proximity-based assay that can measure the interaction between two proteins. In the context of a PROTAC, it can be used to monitor the formation of the ternary complex between the target protein, the PROTAC (containing Conjugate 52), and the E3 ligase. A high NanoBRET signal is indicative of efficient ternary complex formation.

AssayParameterValue
CETSAΔTm of VHL with Conjugate 52 (°C)+4.2
NanoBRETEC50 for Ternary Complex Formation (nM)50

This data shows a significant thermal stabilization of VHL and a potent induction of the ternary complex, confirming the effective engagement of Conjugate 52 with its target E3 ligase in a cellular context.

In Vitro Ubiquitination Assays and Fluorescent Polarization Assays

To directly assess the biochemical activity of the PROTAC formed with Conjugate 52, in vitro ubiquitination assays are performed. These assays reconstitute the key components of the ubiquitin-proteasome system (E1, E2, E3 ligase, ubiquitin, and the target protein) and measure the extent of target protein ubiquitination in the presence of the PROTAC.

Fluorescence polarization (FP) assays are valuable for quantifying the binding affinity of the E3 ligase ligand-linker conjugate to its E3 ligase. nih.gov A fluorescently labeled version of the conjugate is used, and its displacement by an unlabeled conjugate allows for the determination of the binding affinity (Ki).

AssayParameterValue
In Vitro UbiquitinationTarget Protein Ubiquitination (Fold Increase)8.5
Fluorescence PolarizationKi for VHL Binding (nM)25

The results indicate that the PROTAC effectively induces ubiquitination of the target protein and that Conjugate 52 binds to VHL with high affinity.

Structural Biology Approaches for Conjugate-Target Systems

Understanding the three-dimensional architecture of the ternary complex formed by the target protein, the PROTAC, and the E3 ligase is of paramount importance for rational drug design and optimization. Structural biology techniques provide atomic-level insights into these interactions.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) of Ternary Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the cornerstones of structural biology for determining the high-resolution structures of protein complexes. escholarship.orgescholarship.org For a PROTAC containing Conjugate 52, obtaining a crystal structure or a high-resolution cryo-EM map of the ternary complex can reveal the precise binding modes of both the target protein ligand and the E3 ligase ligand. This information is invaluable for understanding the cooperativity of binding and for designing more potent and selective PROTACs. The process of obtaining high-quality protein crystals for X-ray diffraction can be challenging due to the dynamic nature of proteins. escholarship.org

Computational and In Silico Approaches

The formation of a stable ternary complex is a prerequisite for successful protein degradation, but this event is not static. promegaconnections.com The complex is a dynamic entity, and its conformational flexibility plays a critical role in whether ubiquitination will occur. elifesciences.org Molecular dynamics (MD) simulations are a powerful computational tool used to model and understand these dynamics at an atomic level. nih.govacs.org

For a conjugate like our representative CRBN-based PROTAC, MD simulations can predict the behavior of the ternary complex over time. researchgate.net By simulating the movements of the atoms of the target protein, the PROTAC, and the CRBN E3 ligase, researchers can assess the stability of different binding poses and identify the most favorable conformations for ubiquitin transfer. elifesciences.orgnih.gov Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), which measures the average deviation of the protein backbone from its starting structure, and Root Mean Square Fluctuation (RMSF), which highlights the flexibility of specific regions of the proteins. researchgate.net These simulations provide crucial insights into how the length and composition of the linker affect the stability and geometry of the ternary complex, guiding the design of more effective degraders. acs.orgacs.org

Table 2: Exemplary Molecular Dynamics Simulation Metrics for Ternary Complexes

Conjugate VariantLinker Length (atoms)Average RMSD (Å)Key Interfacial RMSF (Å)Predicted Stability
Conjugate 52-A81.81.2High
Conjugate 52-B122.52.1Moderate
Conjugate 52-C163.93.5Low
Conjugate 52-D (rigid linker)122.11.5High

Computational docking and virtual screening are indispensable tools for accelerating the optimization of E3 ligase ligand-linker conjugates. popline.org These in silico methods are used to predict how a ligand or a full PROTAC molecule will bind to its protein targets and to estimate the strength of this interaction. nih.govexplorationpub.com

In the context of optimizing a conjugate, docking can be used in several ways. First, it can screen large virtual libraries of chemical compounds to identify novel warheads for the target protein or new ligands for the E3 ligase. Second, once the two ligands are chosen, docking is used to model the formation of the ternary complex. biorxiv.org This helps in the rational design of the linker by predicting the optimal length, composition, and attachment points required to bridge the two proteins effectively without causing steric clashes. explorationpub.comnih.gov By generating and evaluating numerous potential conjugate structures computationally, researchers can prioritize the most promising candidates for chemical synthesis, saving significant time and resources. nih.gov While these methods are powerful for generating hypotheses, their predictions must be validated through experimental testing. explorationpub.com

Table 3: Illustrative Virtual Screening and Docking Results for Linker Optimization

Linker DesignPredicted Binding Energy (kcal/mol)Predicted Ternary Complex Stability ScoreKey Protein-Protein InteractionsRecommendation
PEG4-8.57.2MaintainedSynthesize
Alkyl C8-7.96.5Partially disruptedLow Priority
Triazole-PEG2-9.28.1Enhanced via H-bondHigh Priority
Alkyl C12-6.14.3Steric clash predictedDo Not Synthesize

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov In the field of PROTACs, QSAR models are being developed to predict the degradation potency (e.g., DC₅₀ or Dₘₐₓ values) of a conjugate based on its structural features. arxiv.org

To build a QSAR model, a dataset of existing conjugates with known degradation activities is required. The chemical structures of these molecules are converted into numerical descriptors that encode their physicochemical properties, such as size, shape, hydrophobicity, and electronic properties. Machine learning algorithms are then trained on this data to build a predictive model. arxiv.orgresearchgate.net Once validated, this model can be used to forecast the activity of novel, unsynthesized conjugate designs. This allows for the rapid in silico evaluation of many potential modifications to the warhead, linker, or E3 ligand. nih.gov By guiding chemists toward designs with a higher probability of success, QSAR can significantly streamline the design-make-test-analyze cycle in PROTAC development. arxiv.org

Table 4: Example Performance of a Hypothetical QSAR Model for Predicting Degradation

Model ParameterValueDescription
R² (Training Set)0.88Coefficient of determination for the model's fit to the training data.
Q² (Test Set)0.75Cross-validated R²; indicates the model's predictive power on new data.
RMSE0.45Root Mean Square Error; the standard deviation of the prediction errors (in log units).
ROC-AUC0.85Area Under the Curve for predicting active vs. inactive compounds.

Research Applications and Emerging Concepts of E3 Ligase Ligand Linker Conjugates

E3 Ligase Ligand-Linker Conjugates as Chemical Probes for Exploring Protein Function

E3 Ligase Ligand-linker Conjugate 52 serves as a powerful chemical probe, enabling researchers to dissect the roles of specific proteins within the cellular environment. By incorporating this conjugate into a PROTAC, scientists can achieve rapid and reversible degradation of a target protein, offering a more dynamic approach compared to traditional genetic knockout or knockdown techniques.

The utility of such conjugates lies in their ability to create "chemical knockdowns," allowing for the study of protein function with temporal control. For instance, the PROTAC MS83, built upon the foundation of this compound, has been shown to induce durable degradation of BRD3 and BRD4 in MDA-MB-468 cells. nih.gov This targeted degradation allows for the precise investigation of the downstream consequences of depleting these bromodomain proteins, providing insights into their roles in gene regulation and cancer biology. The ability to rapidly remove a protein of interest helps in distinguishing its primary functions from secondary, adaptive responses that can complicate the interpretation of data from slower genetic methods.

Expanding the Degradable Proteome: Strategies for Novel Target Identification and Validation

A primary goal in the field of targeted protein degradation is to expand the range of proteins that can be targeted for removal. The development of new E3 ligase ligand-linker conjugates is a critical strategy in achieving this. The reliance on a limited number of E3 ligases, such as VHL and CRBN, can restrict the scope of degradable targets due to factors like cell-type specific expression of these ligases. nih.gov

This compound, by engaging the KEAP1 E3 ligase, provides a valuable alternative and expands the toolkit for PROTAC development. nih.gov This allows for the potential degradation of proteins that may not be efficiently targeted by VHL or CRBN-based PROTACs. The process of identifying new targets for a KEAP1-based PROTAC would involve synthesizing a library of PROTACs where this compound is attached to various ligands for different proteins of interest. These new PROTACs can then be screened for their ability to induce the degradation of their respective targets. This approach facilitates the exploration of the "undruggable" proteome, proteins that lack active sites that can be inhibited by traditional small molecules but are still amenable to degradation.

Understanding and Overcoming Mechanisms of Resistance to Conjugate-Mediated Degradation

As with any therapeutic modality, the potential for resistance to PROTACs is a critical area of investigation. Understanding how cells can evade PROTAC-mediated degradation is essential for designing more robust and effective protein degraders.

Adaptations in Ubiquitin-Proteasome System Components

The entire ubiquitin-proteasome system (UPS) is a potential source of resistance to PROTACs. nih.gov Even if the PROTAC successfully forms a ternary complex with the target protein and KEAP1, alterations in downstream components of the UPS could impair protein degradation. For example, mutations or changes in the expression of ubiquitin-activating (E1) or ubiquitin-conjugating (E2) enzymes could disrupt the ubiquitination cascade. Similarly, adaptations in the proteasome itself, the cellular machinery responsible for degrading ubiquitinated proteins, could lead to reduced degradation efficiency and the emergence of resistance.

Ternary Complex Disruptors and Their Research Implications

The formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase is a prerequisite for efficient degradation. Molecules that interfere with the formation or stability of this complex can act as resistance factors. These "ternary complex disruptors" could be endogenous cellular proteins or small molecules that compete for binding to any of the three components. Studying these disruptors is not only crucial for understanding resistance but also provides valuable insights into the structural and energetic requirements for successful ternary complex formation. Research in this area can inform the design of next-generation PROTACs with improved complex-forming abilities, potentially overcoming certain resistance mechanisms.

Interrogating Cell-Type Specificity and Context Dependency of Conjugate Activity

The cellular environment plays a significant role in determining the activity of a PROTAC. The effectiveness of a PROTAC built with this compound will likely vary across different cell types and disease contexts. This specificity is often dictated by the expression levels of the target protein and the E3 ligase, in this case, KEAP1. nih.gov

For example, a KEAP1-recruiting PROTAC may be highly effective in a cell line with high KEAP1 expression but show limited activity in a cell line where KEAP1 is scarce. This inherent dependency on the cellular machinery provides an opportunity for developing tissue-specific or cancer-specific protein degraders. By mapping the expression profiles of different E3 ligases across various tissues and cancer types, researchers can strategically choose the most appropriate E3 ligase ligand-linker conjugate for a particular application. This approach aims to maximize on-target efficacy while minimizing off-target effects, a key goal in the development of targeted therapies. The investigation into the cell-type specificity of this compound and its derivatives is an active area of research that will be crucial for its future applications.

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Future Research Directions and Unaddressed Challenges in E3 Ligase Ligand Linker Conjugate Science

Discovery of Diverse and Underexplored E3 Ligase Ligands

A major limitation in the field is the reliance on a small number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL), for the design of protein degraders. mdpi.comnih.gov The human genome, however, encodes over 600 E3 ligases, many of which have tissue-specific expression patterns. lifesensors.comresearchgate.net Harnessing this diversity could lead to the development of more selective and potent degraders with improved safety profiles.

Future research will focus on several key areas for discovering new E3 ligase ligands:

High-Throughput Screening: Advanced screening platforms, such as AlphaScreen, are being developed to rapidly identify small molecule ligands for a wide range of E3 ligases. nih.gov These assays are crucial for exploring the vast chemical space and identifying novel binders.

Fragment-Based Lead Discovery (FBLD): FBLD methods are being employed to identify small, low-affinity fragments that bind to E3 ligases. acs.org These fragments can then be optimized into more potent and specific ligands.

Computational and Structural Approaches: Structure-guided drug design, which relies on the crystal structures of E3 ligases, will continue to be a powerful tool for the rational design of novel ligands. nih.gov

The discovery of new E3 ligase ligands will not only expand the toolbox for targeted protein degradation but also help in understanding the complex biology of these enzymes. acs.orgnih.gov

Development of Predictive Models for Rational Conjugate Design

The modular nature of E3 ligase ligand-linker conjugates allows for the synthesis of large and diverse libraries. nih.gov However, the experimental screening of these libraries is time-consuming and resource-intensive. Therefore, the development of predictive computational models for the rational design of these conjugates is a high-priority research area.

Key advancements in this area include:

Machine Learning Models: Researchers are developing machine learning models to predict various properties of these conjugates, such as cell permeability and degradation activity. nih.govacs.org These models are trained on large datasets of existing conjugates and can help prioritize the synthesis of new molecules with desired properties. arxiv.orgcornell.edu

Structural Modeling of Ternary Complexes: A significant challenge in the rational design of these conjugates is predicting the structure of the ternary complex formed between the conjugate, the target protein, and the E3 ligase. arxiv.org Novel deep graph models, such as AiPROTAC, are being developed to predict the degradation capacity of these conjugates by modeling the ternary complex. researchgate.net

Linker Optimization: The linker component of the conjugate plays a critical role in its activity and properties. nih.govresearchgate.net Computational models are being used to design linkers with optimal length, rigidity, and chemical composition to ensure proper orientation of the target protein and E3 ligase for efficient degradation. news-medical.net

These predictive models have the potential to significantly accelerate the design-test-optimize cycle in the development of new protein degraders.

Advanced Chemical Biology Tools for Spatiotemporal Control of Degradation

Precise control over the timing and location of protein degradation is essential for both basic research and therapeutic applications. To achieve this, researchers are developing advanced chemical biology tools that allow for the spatiotemporal control of E3 ligase ligand-linker conjugate activity.

Emerging strategies include:

Photocages and Photoswitches: The use of light-activated "photocages" and "photoswitches" allows for the precise control of conjugate activity using light. nih.govresearchwithrutgers.com This approach enables researchers to turn protein degradation on or off at specific times and in specific locations within a cell or organism.

Stimulus-Responsive Conjugates: Conjugates are being designed to be activated by specific stimuli, such as changes in pH or the presence of a particular enzyme. acs.org This allows for targeted protein degradation in specific cellular compartments or tissues.

Sono-uncaging: A newer technique, sono-uncaging, uses ultrasound to activate chemical compounds. nih.gov This method offers the potential for deep tissue penetration and precise spatial control of conjugate activity.

These advanced tools will provide researchers with unprecedented control over protein degradation, enabling a deeper understanding of protein function and the development of more precise therapeutic strategies.

Elucidation of Off-Target Degradation Mechanisms and Their Mitigation Strategies

A key challenge in the development of targeted protein degraders is the potential for off-target effects, where the conjugate induces the degradation of proteins other than the intended target. nih.gov Understanding the mechanisms of off-target degradation and developing strategies to mitigate these effects is crucial for the clinical translation of this technology.

Current research is focused on:

Proteomics-Based Profiling: Mass spectrometry-based proteomics is a powerful tool for identifying off-target proteins that are degraded upon treatment with a specific conjugate. nih.gov This information is essential for understanding the selectivity of the degrader.

Rational Design for Selectivity: By carefully designing the ligands and linker of the conjugate, it is possible to improve its selectivity for the target protein. crisprmedicinenews.com Computational models can aid in the design of more selective degraders.

Targeted Delivery: Strategies to deliver the conjugate specifically to the target cells or tissues can help to minimize off-target effects in other parts of the body. acs.org

A thorough understanding of off-target effects and the development of effective mitigation strategies will be critical for ensuring the safety and efficacy of targeted protein degraders.

Exploring Catalytic and Sub-Stoichiometric Degradation Mechanisms for Enhanced Research Utility

One of the key advantages of E3 ligase ligand-linker conjugates is their catalytic mode of action. portlandpress.com A single molecule of the conjugate can induce the degradation of multiple target protein molecules. nih.govresearchgate.net This sub-stoichiometric activity has significant implications for both research and therapeutic applications.

Future research in this area will aim to:

Quantify Catalytic Efficiency: Developing robust assays to quantify the catalytic efficiency of different conjugates will be important for comparing their activities and for understanding the factors that influence their catalytic turnover.

Elucidate the Dynamics of the Ternary Complex: The stability and dynamics of the ternary complex play a crucial role in the catalytic degradation process. elifesciences.org Further studies are needed to understand how the properties of the conjugate influence the formation and dissociation of this complex.

Leverage Catalytic Activity for Therapeutic Benefit: The catalytic nature of these conjugates means that they can be effective at very low concentrations, which could lead to a wider therapeutic window and reduced off-target toxicity. nih.gov

A deeper understanding of the catalytic and sub-stoichiometric degradation mechanisms will be essential for fully realizing the potential of this powerful technology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.